Rimiducid, also known as AP1903, is a synthetic, small-molecule chemical inducer of dimerization (CID) that exhibits high affinity and specificity for a mutated form of the human FK506 binding protein (FKBP12) called FKBP12v36. [, , ] It serves as a crucial tool in scientific research, particularly in the development and regulation of genetically engineered cell therapies. [, , , , , , , , , , , , , , , ] By inducing the dimerization of engineered proteins containing FKBP12v36 domains, Rimiducid enables researchers to control various cellular processes, such as T cell activation, proliferation, and apoptosis. [, , , , , , , , , , , , , , , , ]
Rimiducid can be synthesized through various chemical methods, although specific details on its synthesis are less commonly reported in the literature. The compound is structurally related to tacrolimus, a well-known immunosuppressant. The synthesis typically involves multi-step organic reactions that may include:
The exact parameters such as temperature, time, and solvent systems used in the synthesis are often proprietary or not fully disclosed in public sources.
Rimiducid's molecular formula is , indicating a complex structure with multiple functional groups that contribute to its biochemical activity. The compound features:
The structural analysis reveals that rimiducid's design allows for lipid permeability, facilitating its entry into cells where it can exert its effects .
Rimiducid primarily participates in dimerization reactions that activate the inducible caspase-9 system. This process is crucial for:
The effectiveness of rimiducid in these reactions has been demonstrated in preclinical studies where it significantly reduced circulating CAR-T cells post-administration .
Rimiducid operates through a mechanism known as chemically-inducible dimerization (CID). Upon administration:
This mechanism serves as a "safety switch" in CAR-T cell therapies, allowing clinicians to eliminate activated T-cells if necessary while sparing non-target cells .
Rimiducid exhibits several notable physical and chemical properties:
These properties contribute significantly to its utility in therapeutic applications .
Rimiducid's primary applications lie within the field of immunotherapy:
Research continues into optimizing its use alongside other therapeutic agents to improve patient outcomes in various malignancies .
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2